solubility profile of 5-(tert-butoxy)pentanoic acid in polar aprotic solvents
solubility profile of 5-(tert-butoxy)pentanoic acid in polar aprotic solvents
An In-depth Technical Guide: Solubility Profile of 5-(tert-butoxy)pentanoic Acid in Polar Aprotic Solvents
Introduction
5-(tert-butoxy)pentanoic acid is a carboxylic acid derivative featuring a linear five-carbon chain and a bulky tert-butoxycarbonyl protecting group. This structure is of significant interest in organic synthesis and medicinal chemistry, often serving as a linker or a building block in the construction of more complex molecules. The tert-butyl ester provides robust protection for the carboxylic acid functionality, demonstrating stability against a wide range of nucleophilic and basic conditions, yet allowing for facile cleavage under acidic conditions[1][2].
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. It influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs)[3]. Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN)—are ubiquitous in these fields due to their ability to dissolve a wide range of organic compounds[4][5]. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of 5-(tert-butoxy)pentanoic acid in these critical solvents, offering field-proven insights and methodologies for its accurate determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible[6]. For 5-(tert-butoxy)pentanoic acid, solubility is a nuanced interplay between its distinct structural features and the properties of the solvent.
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The Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This characteristic generally confers solubility in polar, protic solvents like water and alcohols[7].
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The tert-Butyl Group (-C(CH₃)₃): This group is large, sterically hindering, and nonpolar (lipophilic). Its presence significantly increases the hydrocarbon character of the molecule, which tends to decrease solubility in highly polar, aqueous media but can enhance it in organic solvents[2].
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The Pentanoic Acid Chain (-(CH₂)₄-): This flexible alkyl chain contributes to the nonpolar character of the molecule. As the length of the alkyl chain in carboxylic acids increases, their water solubility decreases[7][8].
Interaction with Polar Aprotic Solvents: Polar aprotic solvents lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors. However, they possess significant dipole moments and can act as strong hydrogen bond acceptors (e.g., the sulfoxide oxygen in DMSO or the amide oxygen in DMF)[9][10].
When 5-(tert-butoxy)pentanoic acid is introduced into a polar aprotic solvent:
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The primary solute-solvent interaction is the formation of a hydrogen bond between the carboxylic acid's hydroxyl proton and a hydrogen bond acceptor site on the solvent molecule.
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Strong dipole-dipole interactions occur between the polar carboxylic acid group and the polar solvent molecules.
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The nonpolar tert-butyl group and alkyl chain will interact with the organic components of the solvent molecules via weaker van der Waals forces.
The overall solubility will depend on the balance of these interactions versus the energy required to overcome the solute-solute interactions in its liquid state and the solvent-solvent interactions.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(tert-butoxy)pentanoic acid is presented below. These values are essential for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [11] |
| Molecular Weight | 188.22 g/mol | [11][12] |
| Physical Form | Colorless to Yellow Liquid | [12][13] |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [11] |
| Predicted XLogP3 | 0.9 | [11] |
The positive XLogP3 value suggests a degree of lipophilicity, consistent with the presence of the tert-butyl and alkyl moieties.
Predicted Solubility Profile
| Solvent | Dielectric Constant (ε) | Type | Predicted Solubility | Rationale |
| DMSO | 47 | Polar Aprotic | High / Freely Soluble | DMSO is a powerful and highly polar solvent capable of disrupting intermolecular hydrogen bonding in the solute. Its sulfoxide oxygen is an excellent hydrogen bond acceptor for the carboxylic acid proton[9][14]. |
| DMF | 38 | Polar Aprotic | High / Freely Soluble | Similar to DMSO, DMF is a highly polar solvent with a strong hydrogen bond accepting carbonyl group. It readily dissolves most organic compounds, including amino acids and carboxylic acids[4][15]. |
| THF | 7.5 | Polar Aprotic | Moderate / Soluble | THF is significantly less polar than DMSO or DMF. While its ether oxygen can act as a hydrogen bond acceptor, the interaction is weaker. The overall lower polarity may better accommodate the nonpolar regions of the solute, but its solvating power for the polar head is reduced. |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate / Soluble | Although highly polar, acetonitrile is a weaker hydrogen bond acceptor compared to DMSO and DMF[16]. Therefore, while good solubility is expected, it may be lower than in the aforementioned solvents. |
Experimental Determination of Solubility
To obtain quantitative solubility data, rigorous experimental protocols are required. The two most common methods in drug development and chemical research are the Shake-Flask method for thermodynamic solubility and Laser Nephelometry for kinetic solubility.
Method 1: Thermodynamic Solubility via the Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound[17]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute.
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Preparation: Add an excess amount of 5-(tert-butoxy)pentanoic acid to a series of vials, each containing a known volume of the desired polar aprotic solvent (e.g., DMSO, DMF, THF, MeCN). The excess solute should be clearly visible.
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Equilibration: Seal the vials tightly and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C)[18]. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by taking measurements at multiple time points until the concentration plateaus[18].
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solute settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material[3].
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Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each vial.
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Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
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Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original solubility in mg/mL or mol/L by back-calculating from the measured concentration of the diluted sample.
Method 2: Kinetic Solubility via Laser Nephelometry
Kinetic solubility is a measure of a compound's ability to remain in solution after being added from a concentrated organic stock (usually DMSO) into an aqueous or non-aqueous system. It is a high-throughput method widely used in early drug discovery[19][20].
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(tert-butoxy)pentanoic acid in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution directly into the polar aprotic solvents of interest[20].
-
Precipitation Detection: Place the plate into a laser nephelometer. The instrument directs a laser beam through each well and measures the amount of scattered light[21][22].
-
Data Analysis: The intensity of scattered light is proportional to the amount of undissolved particulate matter (precipitate). The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation[20].
Visualizations
Molecular Interactions
The diagram below illustrates the key intermolecular forces between 5-(tert-butoxy)pentanoic acid and a representative polar aprotic solvent, DMSO.
Caption: Key intermolecular interactions driving solubility.
Experimental Workflows
The following diagrams outline the standardized workflows for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Screening.
Conclusion
5-(tert-butoxy)pentanoic acid is predicted to be highly soluble in strong polar aprotic solvents such as DMSO and DMF, with moderate solubility expected in less polar systems like THF and acetonitrile. This profile is a direct consequence of its molecular structure: a polar carboxylic acid group capable of strong hydrogen bonding with solvent acceptors, and significant nonpolar character contributed by the tert-butyl and alkyl moieties. For drug development and synthesis applications, this favorable solubility profile in commonly used organic solvents simplifies reaction setups and initial formulation efforts. However, for quantitative applications, it is imperative to experimentally verify these predictions using standardized protocols such as the shake-flask method, which provides definitive thermodynamic solubility data crucial for robust process development and formulation science.
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